Glycine Receptor α1 Subunit Modulation: Gelsevirine vs. Koumine
In a direct head-to-head electrophysiology study, gelsevirine inhibited glycine receptors (GlyRs) composed of α1 subunits with an IC50 of 40.6 ± 8.2 μM. This potency was moderately lower than that of the comparator koumine, which exhibited an IC50 of 31.5 ± 1.7 μM [1]. This contrasts with humantenmine, which showed no detectable activity, and highlights a specific, albeit less potent, interaction profile for gelsevirine.
| Evidence Dimension | Inhibition of α1 subunit-containing glycine receptors |
|---|---|
| Target Compound Data | IC50 = 40.6 ± 8.2 μM |
| Comparator Or Baseline | Koumine: IC50 = 31.5 ± 1.7 μM |
| Quantified Difference | 1.3-fold higher IC50 for gelsevirine (lower potency) |
| Conditions | Electrophysiological recordings using heterologously expressed α1 GlyRs |
Why This Matters
This data defines the relative potency of gelsevirine at a key CNS target, which is essential for dose-response modeling and receptor subtype-specific investigations, and confirms its activity where other analogs like humantenmine are inactive.
- [1] Marileo, A. M., et al. (2024). Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors. International Journal of Molecular Sciences, 25(6), 3390. doi: 10.3390/ijms25063390 View Source
